Cas no 103440-64-8 (4-(but-3-yn-1-yl)pyridine)

4-(But-3-yn-1-yl)pyridine is a versatile heterocyclic compound featuring a pyridine ring linked to a but-3-ynyl group. This structure combines the electron-rich properties of pyridine with the reactivity of an alkyne moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The alkyne functionality allows for selective modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyridine ring offers coordination potential for metal complexes. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in ligand design, material science, and medicinal chemistry. The compound is typically handled under inert conditions to preserve its alkyne reactivity.
4-(but-3-yn-1-yl)pyridine structure
4-(but-3-yn-1-yl)pyridine structure
Product Name:4-(but-3-yn-1-yl)pyridine
CAS No:103440-64-8
MF:C9H9N
MW:131.174462080002
CID:125666
PubChem ID:55297454
Update Time:2025-06-29

4-(but-3-yn-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,4-(3-butyn-1-yl)-
    • 4-but-3-ynyl-pyridine
    • Pyridine, 4-(3-butynyl)- (6CI)
    • 4-(but-3-yn-1-yl)pyridine
    • DTXSID101313102
    • AKOS006373029
    • EN300-1866545
    • 4-but-3-ynylpyridine
    • 4-(3-Butyn-1-yl)pyridine
    • SCHEMBL6319772
    • 103440-64-8
    • Inchi: 1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2
    • InChI Key: ZXWXCOLGKAUTAT-UHFFFAOYSA-N
    • SMILES: N1C=CC(=CC=1)CCC#C

Computed Properties

  • Exact Mass: 131.07357
  • Monoisotopic Mass: 131.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

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Additional information on 4-(but-3-yn-1-yl)pyridine

Introduction to 4-(but-3-yn-1-yl)pyridine (CAS No. 103440-64-8)

4-(but-3-yn-1-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 103440-64-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, which is well-known for its role as a key structural motif in numerous bioactive molecules. The presence of a propargyl group (-C≡CCH₃) at the 4-position of the pyridine ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for synthetic chemists and medicinal chemists alike.

The structure of 4-(but-3-yn-1-yl)pyridine features a six-membered aromatic ring containing nitrogen, attached to a butynyl side chain. This configuration allows for diverse chemical transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and functional group interconversions. Such flexibility makes it an attractive building block for the development of novel compounds with tailored biological activities. In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of pharmacological effects, ranging from antimicrobial to anticancer properties.

One of the most compelling aspects of 4-(but-3-yn-1-yl)pyridine is its utility in the synthesis of more complex molecules. The propargyl group can be easily converted into other functional moieties through various chemical reactions, such as hydroamination, alkylation, or cycloaddition reactions. These transformations have enabled the creation of intricate molecular architectures that mimic natural products or target specific biological pathways. For instance, recent studies have demonstrated its application in generating inhibitors of kinases and other enzymes involved in cancer progression.

In the realm of medicinal chemistry, 4-(but-3-yn-1-yl)pyridine has been explored as a precursor for drug candidates targeting neurological disorders. Pyridine-based compounds are frequently found in antipsychotic and antidepressant medications, highlighting their importance in central nervous system (CNS) drug discovery. The addition of a butynyl group enhances lipophilicity, which can improve blood-brain barrier penetration—a critical factor for CNS drugs. Researchers have leveraged this compound to design molecules with enhanced binding affinity and reduced side effects compared to existing therapies.

Recent advancements in computational chemistry have further accelerated the exploration of 4-(but-3-yn-1-yl)pyridine derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins with high accuracy. This has led to the identification of novel pharmacophores and optimized analogs with improved pharmacokinetic profiles. For example, virtual screening campaigns using 4-(but-3-yn-1-yl)pyridine as a scaffold have yielded promising candidates for treating inflammatory diseases by modulating cytokine production pathways.

The synthesis of 4-(but-3-yn-1-yl)pyridine itself is another area where innovation has been prominent. Modern synthetic methodologies have enabled more efficient and scalable production processes compared to traditional approaches. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, have become particularly valuable in constructing the desired pyridine-butynyl framework. These methods not only improve yield but also minimize byproduct formation, aligning with green chemistry principles.

Industrial applications of 4-(but-3-yn-1-yl)pyridine are also emerging beyond academic research. Pharmaceutical companies are increasingly incorporating this compound into their libraries for high-throughput screening (HTS) programs. The ability to rapidly generate derivatives with varied substituents allows for rapid identification of lead compounds for further optimization. Additionally, agrochemical researchers have explored its potential as an intermediate in developing novel pesticides with improved efficacy and environmental safety.

The future prospects for 4-(but-3-ylnl-pyridine are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Novel synthetic routes continue to be developed to enhance accessibility and cost-effectiveness, while computational studies aim to uncover new biological functions associated with its derivatives. As our understanding of molecular interactions deepens, it is likely that this compound will play an even greater role in shaping next-generation therapeutics and functional materials.

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